

2-Methoxyethanethiol: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxyethanethiol**

Cat. No.: **B1608290**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Methoxyethanethiol** (C_3H_8OS) is a bifunctional molecule featuring a reactive thiol (-SH) group and a methoxy (-OCH₃) ether group. This unique combination of functionalities makes it a promising, yet underexplored, building block in various scientific and biomedical research areas. The thiol group offers a strong anchoring point to noble metal surfaces and a reactive handle for covalent modification, while the methoxy group can influence solubility and intermolecular interactions. This technical guide provides an in-depth overview of the potential research applications of **2-Methoxyethanethiol**, including detailed hypothetical experimental protocols and conceptual workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Methoxyethanethiol** is presented below. This data is essential for designing and executing experiments involving this compound.

Property	Value	Reference
Molecular Formula	C ₃ H ₈ OS	[1] [2]
Molecular Weight	92.16 g/mol	[1] [2]
CAS Number	10494-75-4	[1] [3] [4]
IUPAC Name	2-methoxyethanethiol	[2] [3]
Synonyms	2-methoxyethyl mercaptan, 2-methoxyethane-1-thiol	[1] [2]
Boiling Point	108.5 °C at 760 mmHg	[1]
Density	0.935 g/cm ³	[1]
Flash Point	19.4 °C	[1]
Vapor Pressure	30.3 mmHg at 25 °C	[1]

Potential Research Applications

While specific literature on the applications of **2-Methoxyethanethiol** is limited, its structure suggests its utility in several cutting-edge research domains. The following sections outline potential applications based on the known reactivity of thiols and the physicochemical properties imparted by the methoxy group.

Nanoparticle Functionalization for Drug Delivery and Imaging

The strong affinity of sulfur for gold and other noble metals makes thiols excellent ligands for functionalizing nanoparticles.[\[1\]](#)[\[5\]](#) **2-Methoxyethanethiol** can be used to create a hydrophilic and biocompatible coating on nanoparticles, which can improve their stability in biological media and reduce non-specific protein adsorption. The methoxy group may enhance aqueous solubility and influence the pharmacokinetic profile of the nanoparticles.

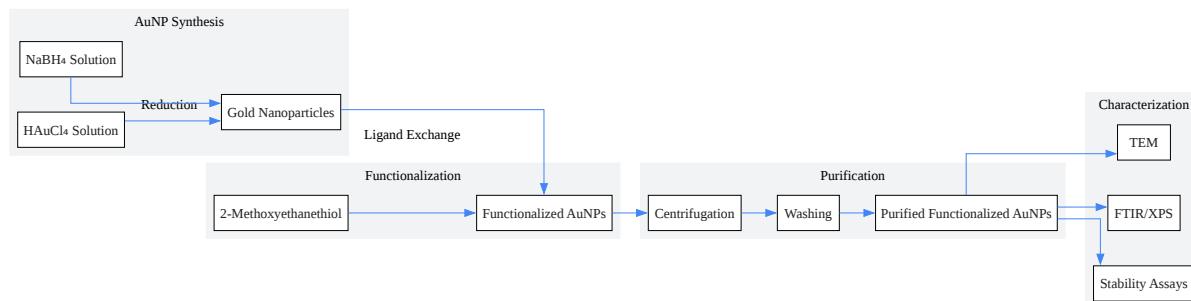
Potential Advantages:

- **Biocompatibility:** The methoxyethyl group can contribute to a more "stealthy" nanoparticle surface, potentially reducing immunogenicity.
- **Controlled Drug Release:** The thiol can be used as an attachment point for drug molecules via disulfide bonds, which are cleavable in the reducing environment of the cell, allowing for targeted drug release.^[6]
- **Theranostics:** Co-functionalization with imaging agents and therapeutic payloads could enable the development of theranostic nanoparticles for simultaneous diagnosis and therapy.

Hypothetical Experimental Protocol: Synthesis of **2-Methoxyethanethiol**-Coated Gold Nanoparticles

Objective: To synthesize gold nanoparticles (AuNPs) functionalized with **2-Methoxyethanethiol** for improved stability and biocompatibility.

Materials:


- Tetrachloroauric acid (HAuCl₄)
- Sodium borohydride (NaBH₄)
- **2-Methoxyethanethiol**
- Deionized water
- Methanol

Procedure:

- **Gold Nanoparticle Synthesis:**
 - Prepare a 100 mL aqueous solution of 0.25 mM HAuCl₄.
 - While stirring vigorously, rapidly inject 1 mL of freshly prepared, ice-cold 100 mM NaBH₄.
 - The solution should turn from yellow to ruby red, indicating the formation of AuNPs.

- Continue stirring for 15 minutes.
- Surface Functionalization:
 - Prepare a 10 mM solution of **2-Methoxyethanethiol** in methanol.
 - Add 1 mL of the **2-Methoxyethanethiol** solution to the AuNP suspension.
 - Allow the mixture to stir at room temperature for 24 hours to ensure complete ligand exchange.
- Purification:
 - Centrifuge the functionalized AuNP solution at 12,000 rpm for 30 minutes.
 - Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
 - Repeat the centrifugation and resuspension steps three times to remove excess unbound thiol.
- Characterization:
 - Characterize the size and morphology of the functionalized AuNPs using Transmission Electron Microscopy (TEM).
 - Confirm the presence of the **2-Methoxyethanethiol** coating using Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS).
 - Assess the stability of the functionalized AuNPs in various biological buffers and media.

Workflow for Nanoparticle Functionalization

[Click to download full resolution via product page](#)

Caption: Workflow for gold nanoparticle functionalization.

Formation of Self-Assembled Monolayers (SAMs) for Biosensing and Biomaterial Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. Alkanethiols on gold are a classic example of SAM formation. **2-Methoxyethanethiol** can be used to create well-defined surfaces with controlled chemical and physical properties.

Potential Applications:

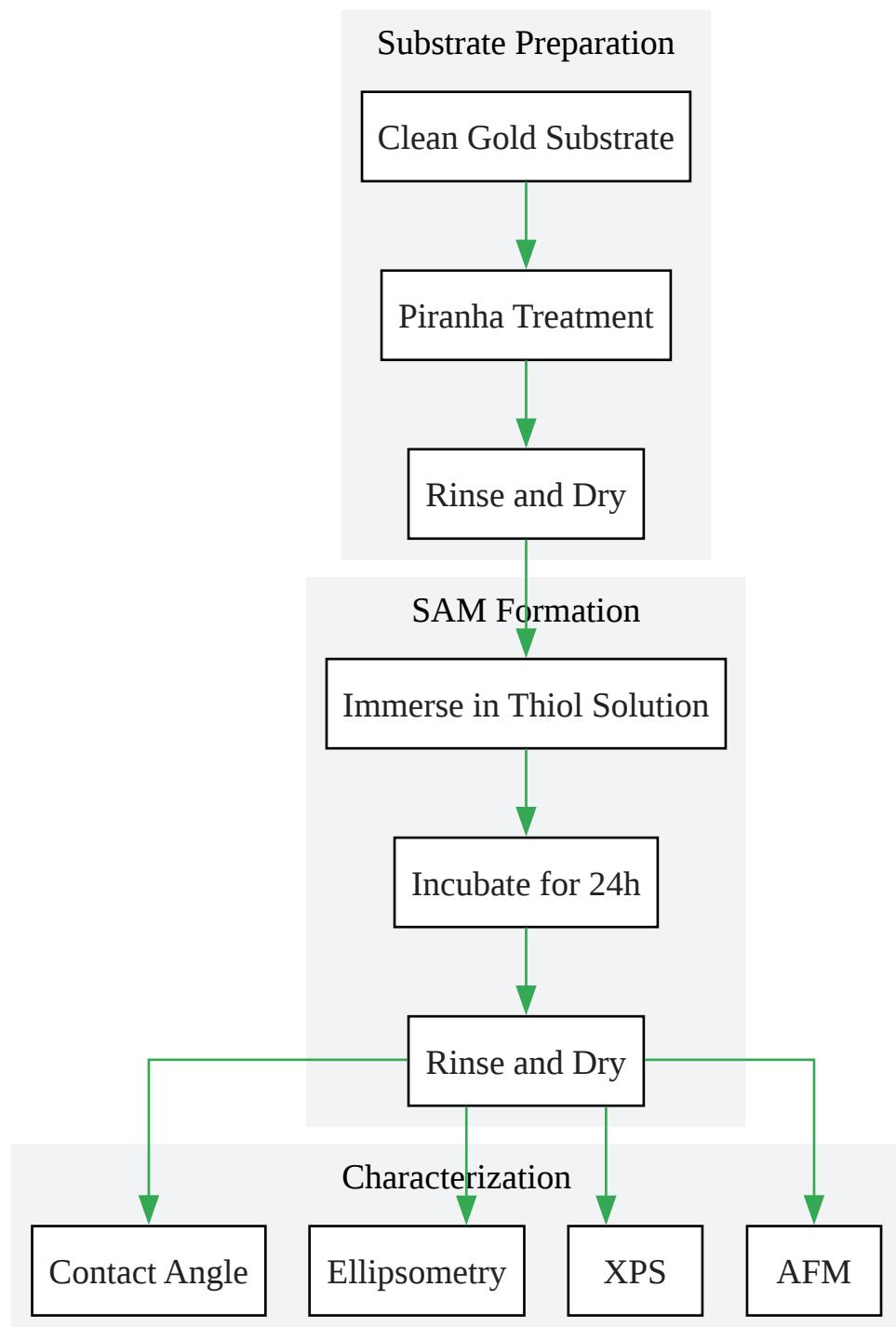
- **Biosensors:** The thiol group provides a robust anchor to a gold sensor surface, while the methoxy terminus can resist non-specific protein fouling, improving the signal-to-noise ratio of the sensor.^[7] The surface can be further modified to attach biorecognition elements.

- Biomaterial Coatings: Coating medical implants with a **2-Methoxyethanethiol** SAM could improve their biocompatibility and reduce the foreign body response.
- Fundamental Surface Science: The formation and properties of **2-Methoxyethanethiol** SAMs can be studied to understand the influence of the ether linkage on the packing and ordering of the monolayer.

Hypothetical Experimental Protocol: Formation of a **2-Methoxyethanethiol** SAM on a Gold Surface

Objective: To form a self-assembled monolayer of **2-Methoxyethanethiol** on a gold-coated silicon wafer for surface modification.

Materials:


- Gold-coated silicon wafers
- **2-Methoxyethanethiol**
- Anhydrous ethanol
- Piranha solution (3:1 mixture of concentrated H_2SO_4 and 30% H_2O_2 - EXTREME CAUTION REQUIRED)
- Nitrogen gas

Procedure:

- Substrate Preparation:
 - Clean the gold-coated silicon wafers by sonicating in ethanol for 15 minutes.
 - Dry the wafers under a stream of nitrogen.
 - Immerse the wafers in piranha solution for 10 minutes to remove any organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

- Rinse the wafers thoroughly with deionized water and dry with nitrogen.
- SAM Formation:
 - Prepare a 1 mM solution of **2-Methoxyethanethiol** in anhydrous ethanol.
 - Immediately immerse the cleaned gold substrates into the thiol solution.
 - Allow the self-assembly process to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation.
- Rinsing and Drying:
 - Remove the substrates from the thiol solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
 - Dry the SAM-coated substrates under a gentle stream of nitrogen.
- Characterization:
 - Measure the contact angle of water on the surface to assess its hydrophilicity.
 - Use ellipsometry to determine the thickness of the monolayer.
 - Analyze the chemical composition of the surface with XPS.
 - Characterize the surface morphology using Atomic Force Microscopy (AFM).

Logical Flow of SAM Formation and Characterization

[Click to download full resolution via product page](#)

Caption: Process for SAM formation and analysis.

Bioconjugation and Polymer Synthesis via Thiol-Ene "Click" Chemistry

The thiol group of **2-Methoxyethanethiol** can participate in thiol-ene "click" reactions, which are highly efficient and specific reactions between a thiol and an alkene.[8][9] This provides a powerful tool for bioconjugation and the synthesis of novel polymers.

Potential Applications:

- Protein Modification: **2-Methoxyethanethiol** can be used to introduce a methoxyethyl group onto proteins that have been engineered to contain an alkene functionality. This can be used to modify the protein's solubility, stability, or pharmacokinetic properties.
- Hydrogel Formation: Crosslinking of polymers containing alkene groups with dithiol versions of 2-methoxyethane structures can lead to the formation of biocompatible hydrogels for tissue engineering and drug delivery applications.[10]
- Dendrimer Synthesis: The thiol-ene reaction can be used in a stepwise fashion to build well-defined dendrimers with a **2-methoxyethanethiol**-derived periphery.

Hypothetical Experimental Protocol: Thiol-Ene "Click" Modification of an Alkene-Containing Polymer

Objective: To functionalize a polymer containing pendant alkene groups with **2-Methoxyethanethiol** via a photoinitiated thiol-ene reaction.

Materials:

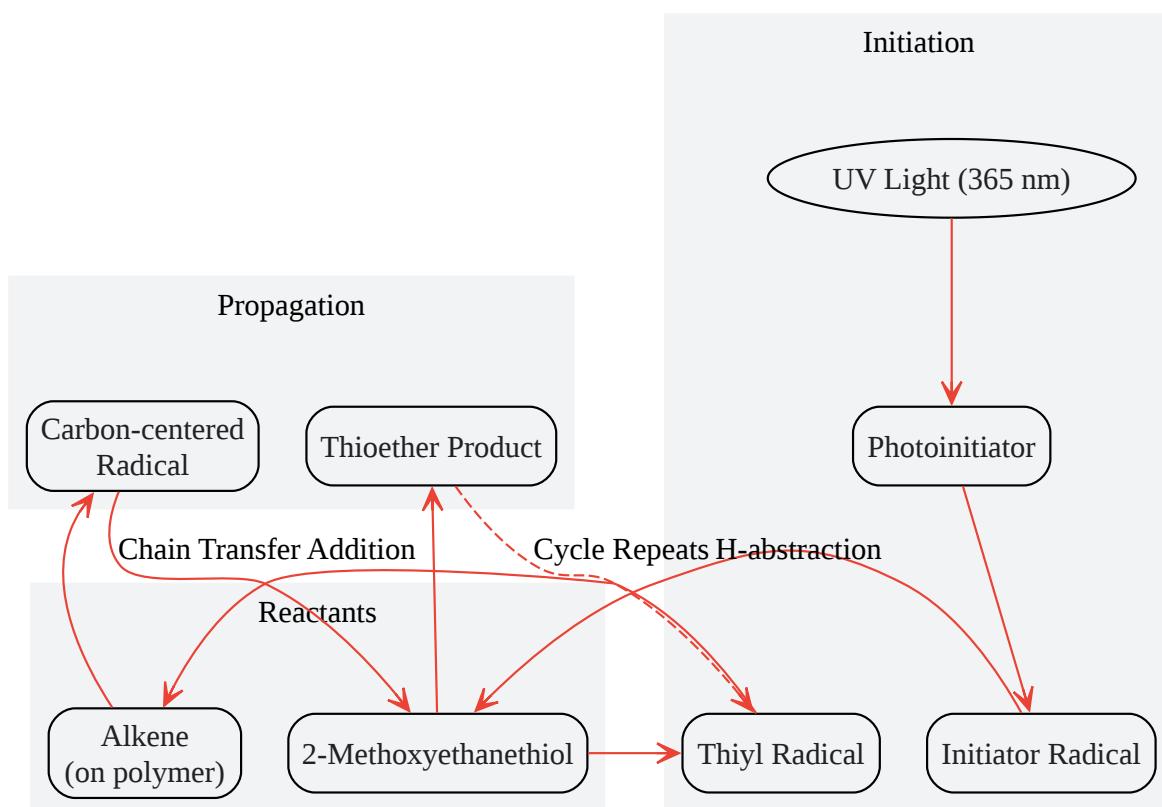
- Alkene-functionalized polymer (e.g., poly(allyl methacrylate))
- **2-Methoxyethanethiol**
- Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
- Solvent (e.g., tetrahydrofuran, THF)
- UV lamp (365 nm)

Procedure:**• Reaction Setup:**

- In a quartz reaction vessel, dissolve the alkene-functionalized polymer (1 equivalent of alkene groups) in THF.
- Add **2-Methoxyethanethiol** (1.2 equivalents).
- Add the photoinitiator (0.05 equivalents).
- Seal the vessel and purge with nitrogen for 15 minutes to remove oxygen, which can inhibit the radical reaction.

• Photoreaction:

- Irradiate the reaction mixture with a 365 nm UV lamp while stirring.
- Monitor the progress of the reaction by taking aliquots and analyzing them with ^1H NMR spectroscopy (disappearance of alkene protons) or FTIR spectroscopy (disappearance of the C=C stretch).
- Continue irradiation until the reaction is complete (typically 15-60 minutes).


• Purification:

- Precipitate the functionalized polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane).
- Collect the precipitated polymer by filtration or centrifugation.
- Redissolve the polymer in a minimal amount of THF and re-precipitate to ensure the removal of unreacted thiol and initiator.
- Dry the purified polymer under vacuum.

• Characterization:

- Confirm the successful functionalization using ^1H NMR and FTIR spectroscopy.
- Analyze the molecular weight and polydispersity of the functionalized polymer using Gel Permeation Chromatography (GPC).

Signaling Pathway-Style Diagram of Thiol-Ene Reaction

[Click to download full resolution via product page](#)

Caption: Radical-mediated thiol-ene click reaction.

Conclusion

2-Methoxyethanethiol represents a versatile chemical tool with significant untapped potential in various research fields, particularly in drug development, materials science, and

biotechnology. Its dual functionality allows for the creation of novel materials and conjugates with tailored properties. The hypothetical protocols and conceptual diagrams provided in this guide are intended to serve as a starting point for researchers to explore the exciting possibilities that this compound offers. Further experimental validation is necessary to fully elucidate the performance and advantages of **2-Methoxyethanethiol** in these applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Methoxyethanethiol: A Technical Guide to Potential Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1608290#potential-research-applications-of-2-methoxyethanethiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com